8-Hydroxy-2-oxa-bicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid
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Overview
Description
8-Hydroxy-2-oxa-bicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid is an organic compound that belongs to the class of pyrans. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and two double bonds. This compound is characterized by its unique bicyclic structure, which includes a pyran ring fused with a nonane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-2-oxa-bicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the formation of the bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-2-oxa-bicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the bicyclic structure can be reduced to form saturated compounds.
Substitution: The carboxylic acid groups can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as thionyl chloride.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of esters or amides.
Scientific Research Applications
8-Hydroxy-2-oxa-bicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-oxa-bicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid involves its interaction with specific molecular targets. For example, it acts as an inhibitor of chorismate mutase, an enzyme involved in the biosynthesis of aromatic amino acids. The compound binds to the active site of the enzyme, preventing the conversion of chorismate to prephenate, thereby inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Bicyclo[3.2.2]non-6-ene: Another bicyclic compound with a similar structure but different functional groups.
7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom in the ring system, similar to the pyran ring in 8-Hydroxy-2-oxa-bicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid.
Uniqueness: this compound is unique due to its specific combination of functional groups and its ability to inhibit chorismate mutase. This makes it a valuable compound for research in enzyme inhibition and potential therapeutic applications .
Properties
Molecular Formula |
C10H12O6 |
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Molecular Weight |
228.20 g/mol |
IUPAC Name |
(1R,3S,5S,8R)-8-hydroxy-2-oxabicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid |
InChI |
InChI=1S/C10H12O6/c11-5-1-2-10(9(14)15)3-6(5)16-7(4-10)8(12)13/h1-2,5-7,11H,3-4H2,(H,12,13)(H,14,15)/t5-,6-,7+,10+/m1/s1 |
InChI Key |
KRZHNRULRHECRF-JQCUSGDOSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C=C[C@]1(C[C@H](O2)C(=O)O)C(=O)O)O |
Canonical SMILES |
C1C2C(C=CC1(CC(O2)C(=O)O)C(=O)O)O |
Origin of Product |
United States |
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